(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The starting material, phthalic anhydride, reacts with ammonia to form phthalimide.
Introduction of the Thiophene Ring: The phthalimide intermediate undergoes a reaction with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride to form the desired product.
Acrylamide Formation: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted acrylamides.
Scientific Research Applications
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(1,3-dioxoisoindolin-4-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-N-(1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-12(7-6-9-3-2-8-21-9)16-11-5-1-4-10-13(11)15(20)17-14(10)19/h1-8H,(H,16,18)(H,17,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKCMJKCBFELES-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=CS3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=CS3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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